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Introduction
(Rac)-Tivantinib (also known as ARQ 197) is a potent, orally bioavailable small molecule that

has been extensively investigated as an anti-cancer agent. Initially characterized as a

selective, non-ATP competitive inhibitor of the mesenchymal-epithelial transition factor (c-MET)

receptor tyrosine kinase, subsequent research has revealed a dual mechanism of action

involving the disruption of microtubule polymerization.[1][2][3] The c-MET signaling pathway is

frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival,

migration, and invasion.[2][4] Tivantinib's ability to target both c-MET and microtubules makes it

a subject of significant interest in drug discovery and development.

These application notes provide a comprehensive overview of the use of (Rac)-Tivantinib in

high-throughput screening (HTS) assays. Detailed protocols for both biochemical and cell-

based assays are provided to enable researchers to effectively screen for and characterize

inhibitors of c-MET and microtubule dynamics.

Mechanism of Action
Tivantinib exhibits a dual mechanism of action:

c-MET Inhibition: Tivantinib is a non-ATP-competitive inhibitor of the c-MET receptor tyrosine

kinase.[3] It binds to the dephosphorylated, inactive conformation of the kinase domain,
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preventing its activation and subsequent downstream signaling.[3] The inhibition of c-MET

leads to the downregulation of key signaling pathways, including the RAS/MAPK, PI3K/AKT,

and STAT3 pathways, ultimately resulting in reduced cell proliferation and survival.[3]

Microtubule Disruption: Tivantinib also functions as a microtubule-disrupting agent.[1][2] It

inhibits tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis.

[1][2] This activity is independent of its c-MET inhibitory function and contributes to its overall

cytotoxic effects.

Data Presentation
The following tables summarize the in vitro activity of (Rac)-Tivantinib against its primary

target, c-MET, and its anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical Activity of (Rac)-Tivantinib

Target Assay Type Parameter Value Reference

c-MET Kinase Assay K_i_ 355 nM [3]

Table 2: Anti-proliferative Activity of (Rac)-Tivantinib in Cancer Cell Lines
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Cell Line Cancer Type c-MET Status IC_50_ (µM) Reference

EBC-1
Non-Small Cell

Lung Cancer

MET Amplified

(High)
~1 [5][6]

H1993
Non-Small Cell

Lung Cancer

MET Amplified

(High)
~1 [5][6]

MKN-45 Gastric Cancer
MET Amplified

(High)
~0.5 [1]

SNU-5 Gastric Cancer
MET Amplified

(High)
~0.5 [1]

A549
Non-Small Cell

Lung Cancer
MET Low ~1 [5]

H460
Non-Small Cell

Lung Cancer
MET Low ~1 [1]

HCC827
Non-Small Cell

Lung Cancer
MET Low ~1 [5]

PC9
Non-Small Cell

Lung Cancer
MET Low ~1 [5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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